molecular formula C20H26O3 B12441823 4-Oxo-isotretinoin

4-Oxo-isotretinoin

Cat. No.: B12441823
M. Wt: 314.4 g/mol
InChI Key: GGCUJPCCTQNTJF-IPLAXSRNSA-N
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Description

Isotretinoin is widely known for its effectiveness in treating severe acne and other dermatological conditions . The compound plays a significant role in the pharmacokinetics and therapeutic effects of isotretinoin.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxo-isotretinoin is primarily synthesized through the oxidation of isotretinoin. The process involves the use of specific oxidizing agents and controlled reaction conditions to ensure the conversion of isotretinoin to its 4-oxo form . The reaction typically employs reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of high-performance liquid chromatography (HPLC) is common to purify the compound and ensure its quality and consistency .

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-isotretinoin undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of 4-oxo-all-trans-retinoic acid.

    Reduction: Reduction reactions can convert this compound back to isotretinoin or other retinoid derivatives.

    Substitution: The compound can participate in substitution reactions, particularly involving its carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride under controlled conditions.

    Substitution: Various nucleophiles can react with the carboxylic acid group under appropriate conditions.

Major Products Formed:

    4-Oxo-all-trans-retinoic acid: Formed through further oxidation.

    Isotretinoin: Formed through reduction reactions.

Scientific Research Applications

4-Oxo-isotretinoin has a wide range of applications in scientific research, including:

Mechanism of Action

4-Oxo-isotretinoin exerts its effects by interacting with nuclear receptors, particularly retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These interactions regulate gene transcription and influence cellular processes such as differentiation, proliferation, and apoptosis . The compound’s ability to modulate these pathways underlies its therapeutic effects in treating acne and other conditions.

Comparison with Similar Compounds

    Isotretinoin (13-cis-retinoic acid): The parent compound of 4-oxo-isotretinoin, widely used in acne treatment.

    All-trans-retinoic acid (tretinoin): Another retinoid with similar therapeutic effects but different pharmacokinetic properties.

    Alitretinoin (9-cis-retinoic acid): Used in the treatment of chronic hand eczema and other conditions.

Uniqueness: this compound is unique due to its specific metabolic pathway and its role as a major active metabolite of isotretinoin. Its distinct pharmacokinetic profile and ability to interact with nuclear receptors make it a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

(4E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9?,14-7?,15-13?

InChI Key

GGCUJPCCTQNTJF-IPLAXSRNSA-N

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=C/C=C/C(=CC(=O)O)C)C

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Origin of Product

United States

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